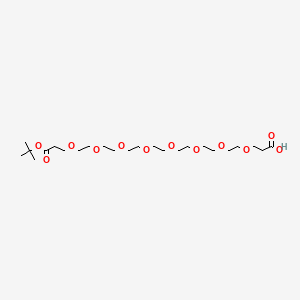
Zirconcene dihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zirconcene dihydride can be synthesized through several methods. One common approach involves the reduction of zirconocene dichloride with lithium aluminum hydride or similar reducing agents. Another method includes the reaction of zirconocene dichloride with tert-butyllithium, followed by hydrogenation to yield the dihydride complex .
Industrial Production Methods
While industrial production methods for this compound are not as well-documented as laboratory-scale syntheses, the principles remain similar. The use of efficient reducing agents and controlled reaction conditions are crucial for producing this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Zirconcene dihydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconocene oxide complexes.
Reduction: It can act as a reducing agent in the reduction of carbonyl compounds.
Substitution: The hydrogen atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkyl halides, and carbonyl compounds. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reduction of carbonyl compounds with this compound yields alcohols, while substitution reactions can produce a variety of organozirconium complexes .
Aplicaciones Científicas De Investigación
Zirconcene dihydride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of alkenes and the reduction of carbonyl compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound’s ability to catalyze specific reactions makes it a candidate for use in pharmaceutical synthesis.
Industry: It is employed in the production of high-performance materials, such as adhesives and lubricants.
Mecanismo De Acción
The mechanism by which zirconcene dihydride exerts its effects involves the activation of the zirconium-hydrogen bonds. These bonds can undergo oxidative addition and reductive elimination, allowing this compound to participate in a variety of catalytic cycles. The molecular targets and pathways involved include the activation of alkenes and carbonyl compounds, leading to their subsequent transformation into useful products .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to zirconcene dihydride include:
Titanocene dihydride: Another metallocene dihydride with similar reactivity but involving titanium instead of zirconium.
Hafnocene dihydride: A compound analogous to this compound but with hafnium as the central metal atom.
Uniqueness
This compound is unique due to its relatively low toxicity compared to other transition metal hydrides, its ability to catalyze a wide range of reactions, and its stability under various conditions. These properties make it a valuable tool in both academic research and industrial applications .
Propiedades
Fórmula molecular |
C10H12Zr |
|---|---|
Peso molecular |
223.43 g/mol |
InChI |
InChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
Clave InChI |
VQFBYDXAIAGBFA-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


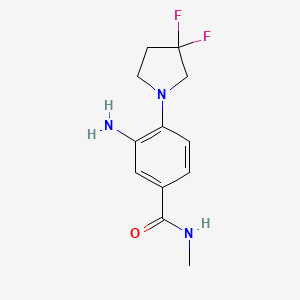
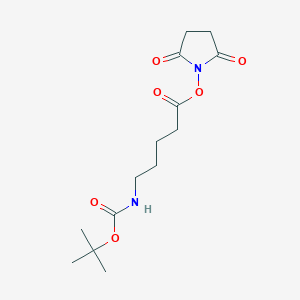
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
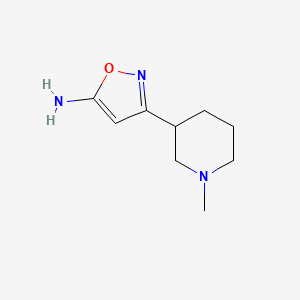

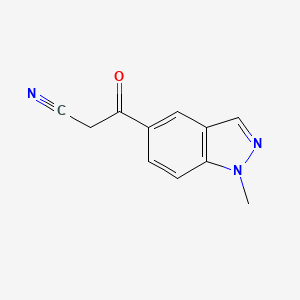
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)


